1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
Description
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group
Properties
Molecular Formula |
C10H7F3N2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-7(4-15-5-8)9(6-14)1-2-9/h3-5H,1-2H2 |
InChI Key |
XGKRRIAYKMPDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile typically involves the reaction of 5-(trifluoromethyl)-3-pyridinecarboxaldehyde with cyclopropanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)-3-pyridyl]boronic acid: Similar in structure but contains a boronic acid group instead of a cyclopropane ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Contains a pyrazole ring instead of a pyridine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Contains a triazolo pyrazine ring system .
Uniqueness
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is unique due to the combination of a trifluoromethyl group, a pyridine ring, and a cyclopropane ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile, with the molecular formula C₁₀H₇F₃N₂ and a molecular weight of 212.171 g/mol, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity. The cyclopropane moiety contributes to its structural uniqueness, potentially influencing its interaction with biological targets.
This compound has been studied for its potential as a modulator in various biochemical pathways. Its mechanism of action is primarily attributed to its ability to interact with specific receptors and enzymes, influencing cellular signaling processes.
- Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors, potentially increasing the efficacy of the compound.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly affect the biological activity of the compound. The presence of the trifluoromethyl group is crucial for enhancing potency against specific biological targets.
| Compound Variant | Structural Modification | Biological Activity | EC50 (µM) |
|---|---|---|---|
| Original | None | Baseline Activity | NA |
| Variant A | Added methyl group | Increased Activity | 0.045 |
| Variant B | Removed trifluoromethyl | Decreased Activity | NA |
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in breast cancer cells, with an IC50 value of 0.12 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Properties
In another investigation, the compound was tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
